molecular formula C9H13N B074830 2,3,4-Trimethylaniline CAS No. 1467-35-2

2,3,4-Trimethylaniline

Cat. No. B074830
CAS RN: 1467-35-2
M. Wt: 135.21 g/mol
InChI Key: RLIPQCDHACHPJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4-Trimethylaniline and its complexes has been explored through various chemical pathways. Notably, the synthesis of 2,4,6-trimethylaniline complexes of iron carbonyls demonstrates the versatility of this compound in forming stable complexes with transition metals, which could be isolated in high yields and characterized through NMR, IR, and X-ray crystallography, indicating its thermal stability close to melting points (M’thiruaine et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethylaniline derivatives, such as triorganotin derivatives, has been investigated through crystal structure determinations, solid-state vibrational, and γ-emission spectroscopic evidence. These studies reveal the existence of more than one tin environment, suggesting different carboxylate coordination modes in the compounds, which underlines the compound's structural versatility (Tzimopoulos et al., 2009).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions, including oxidative carbonylation to yield complex organic structures such as 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones, showcases its reactivity and potential for creating pharmacologically active molecules. This reactivity is facilitated by palladium-catalyzed cyclization-alkoxycarbonylation, highlighting the compound's utility in complex organic synthesis (Costa et al., 2004).

Scientific Research Applications

  • Preparation of Grubbs’ Catalyst

    • Application: 2,4,6-Trimethylaniline is used in the preparation of Grubbs’ catalyst .
    • Results: The outcome is the production of Grubbs’ catalyst, which is widely used in olefin metathesis .
  • Precursor to Dyes

    • Application: 2,4,6-Trimethylaniline is used as a precursor to dyes .
    • Results: The outcome is the production of various dyes .
  • Preparation of Glyoxal-bis(mesitylimine)

    • Application: 2,4,6-Trimethylaniline undergoes condensation reaction with glyoxal to prepare glyoxal-bis(mesitylimine) .
    • Results: The outcome is the production of glyoxal-bis(mesitylimine) .
  • Preparation of 1,3-Diketimines Ligands

    • Application: 2,4,6-Trimethylaniline is involved in the preparation of 1,3-diketimines ligands by condensation with 1,3-diketones .
    • Results: The outcome is the production of 1,3-diketimines ligands .

Safety And Hazards

2,4,6-Trimethylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIPQCDHACHPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163453
Record name 2,3,4-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethylaniline

CAS RN

1467-35-2
Record name 2,3,4-Trimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-35-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylaniline
Source ChemIDplus
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Record name 2,3,4-Trimethylaniline
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Record name 2,3,4-trimethylaniline
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Record name 2,3,4-TRIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PB Baker, VR Holland, BC Saunders - Tetrahedron, 1973 - Elsevier
The oxidations of 2,3,4-trimethylaniline, 4-isopropyl-2,6-dimethylaniline, 4-t-butyl-2,6- dimethylaniline and 4-cyclohexyl-2,6-dimethylaniline by peroxidase have been studied in detail. In …
Number of citations: 5 www.sciencedirect.com
CA PAYNE - 1960 - search.proquest.com
Some of the more highly methylated indole-3-acetic acids were prepared by the following procedures: l. 3, 5, 5-Trimethyl-2-cyclohexen-l-one oxime was comverted to 3, 4, 5-…
Number of citations: 0 search.proquest.com
MP Hartshorn, MC Judd, RJ Martyn… - Australian Journal of …, 1990 - CSIRO Publishing
Reaction of 3,4,5-trimethylbiphenyl (1) with nitrogen dioxide gives four mononitro compounds (3)-(6) and three dinitro compounds (7)-(9). Similar reaction of 2,3,4-trimethylbiphenyl (2) …
Number of citations: 2 www.publish.csiro.au
RB Carlin, MS Moores - Journal of the American Chemical Society, 1959 - ACS Publications
(14) EV Baldes, BiodynamicaNo. 46, 1(1939).(15) As the experiments reported here were completed, we learned at a lecture delivered by Dr. RA Boissonnas that the same analog of …
Number of citations: 16 pubs.acs.org
H Suzuki, Y Haruta - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
A complete set of diiodo and triiodo derivatives of 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene has been prepared and their physical properties are recorded. Use of polyiodo …
Number of citations: 17 www.journal.csj.jp
M Bodanszky, V du Vigneaud - Journal of the American Chemical …, 1959 - ACS Publications
It is apparent that guanine, pentose and amino acids (ninhydrin on a hydrolysate with 8 N HC1 for 24 hr. at 105) were present in a 1: 1: 1 ratio. Total phosphate was in a ratio of 2: 1 with …
Number of citations: 50 pubs.acs.org
T Fukui, B Axelrod - Journal of the American Chemical Society, 1959 - ACS Publications
(14) EV Baldes, BiodynamicaNo. 46, 1(1939).(15) As the experiments reported here were completed, we learned at a lecture delivered by Dr. RA Boissonnas that the same analog of …
Number of citations: 6 pubs.acs.org
T Tokoroyama, T Kubota - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The biosynthesis of sclerin, a physiologically active metabolite produced by a Sclerotinia fungus, has been investigated by feeding experiments with [1-14C]- and [2-14C]-acetate, and […
Number of citations: 3 pubs.rsc.org
WA Mannell - Food and Cosmetics Toxicology, 1964 - Elsevier
Rats were fed the colouring Ponceau 3R at a concentration of 3% of the diet for up to 70 weeks. One group was also given 5% added corn oil in the diet. Hepatic carcinoma was found …
Number of citations: 18 www.sciencedirect.com
B Miller, ER Matjeka - Journal of the American Chemical Society, 1980 - ACS Publications
Conclusions The propyl ions formed from the protonation of cyclopropane and propene, respectively, with H3+ display a significantly different reactivity toward arenes in that «-…
Number of citations: 23 pubs.acs.org

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